molecular formula C18H20ClN5OS3 B305277 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B305277
M. Wt: 454 g/mol
InChI Key: WEZCRIAZZDBSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as CTBT, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of sulfhydryl groups in various biological processes. This compound has also been used as a probe for studying the binding of sulfhydryl-containing compounds to proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the formation of covalent bonds with sulfhydryl groups on proteins and other biomolecules. This can lead to changes in the conformation and activity of these molecules, which can in turn affect various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of cellular signaling pathways. These effects have been studied in a variety of biological systems, including cells, tissues, and whole organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is its high specificity for sulfhydryl groups, which makes it a valuable tool for studying the role of these groups in various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Some possible areas of focus include the development of new synthesis methods for this compound and related compounds, the exploration of new applications for this compound in scientific research, and the investigation of the potential therapeutic applications of this compound in disease states characterized by dysregulated sulfhydryl-containing biomolecules.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of sulfhydryl groups in various biological processes. Its high specificity and stability make it a useful probe for studying the binding of sulfhydryl-containing compounds to proteins and other biomolecules. While there are some limitations to its use, this compound has great potential for future research in a variety of scientific fields.

Synthesis Methods

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds, including 4-chlorobenzyl chloride, ethyl 4H-1,2,4-triazole-3-carboxylate, and 4-methyl-2-thiazolamine. The synthesis process has been well-documented in scientific literature, and the resulting product has been shown to have high purity and stability.

properties

Molecular Formula

C18H20ClN5OS3

Molecular Weight

454 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H20ClN5OS3/c1-3-24-15(10-26-9-13-4-6-14(19)7-5-13)22-23-18(24)28-11-16(25)21-17-20-12(2)8-27-17/h4-8H,3,9-11H2,1-2H3,(H,20,21,25)

InChI Key

WEZCRIAZZDBSIO-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)CSCC3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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